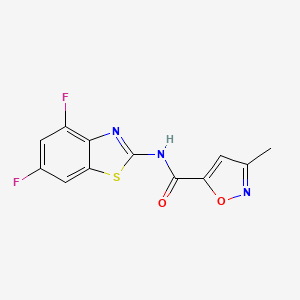

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 6, linked via an amide bond to a 3-methyl-1,2-oxazole-5-carboxamide moiety. Its molecular formula is C₁₃H₈F₂N₃O₂S, with a molecular weight of 313.28 g/mol (derived from analogous structures in ).

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3O2S/c1-5-2-8(19-17-5)11(18)16-12-15-10-7(14)3-6(13)4-9(10)20-12/h2-4H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYRDMQDKRKPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Similar compounds have shown to inhibit cox-1, an enzyme involved in inflammation. The compound’s interaction with its target could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential diverse biological activities. For instance, its potential anti-inflammatory activity could involve the cyclooxygenase (COX) pathway, which plays a key role in inflammation. The compound’s potential antifungal activity suggests it may interfere with fungal metabolic pathways.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biochemical Analysis

Biochemical Properties

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, this compound can bind to the active site of enzymes, leading to enzyme inhibition and subsequent changes in metabolic reactions. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to changes in downstream signaling events. Furthermore, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can affect gene expression by interacting with transcription factors, thereby regulating the expression of specific genes involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have revealed that N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes. At lower doses, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic reactions. For example, it can inhibit enzymes responsible for the synthesis of essential metabolites, leading to changes in metabolite levels and overall metabolic balance. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can interact with cofactors, modulating their activity and influencing metabolic reactions.

Transport and Distribution

The transport and distribution of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can interact with binding proteins, facilitating its localization and accumulation in specific cellular compartments. This targeted distribution is essential for its biochemical activity and cellular effects.

Subcellular Localization

The subcellular localization of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression. Alternatively, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide may be targeted to the mitochondria, influencing cellular metabolism and energy production.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and an oxazole ring, which significantly influences its biological properties. The presence of difluorine substituents enhances lipophilicity and potentially improves binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2N2O2S |

| Molecular Weight | 258.25 g/mol |

| CAS Number | 1352999-33-7 |

Research indicates that N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits significant anticancer properties by inhibiting specific enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases . This inhibition can prevent the proliferation of cancer cells and induce apoptosis , making it a potential candidate for cancer therapy. The compound's interaction with target proteins is influenced by its fluorinated substituents, enhancing hydrophobic interactions and hydrogen bonding capabilities.

Anticancer Activity

In vitro studies have demonstrated that this compound shows potent cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values were reported in the low micromolar range.

- A549 (lung cancer) : Similar cytotoxic effects were observed.

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an effective anticancer agent.

Antimicrobial Properties

Besides anticancer activity, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has shown moderate antibacterial activity against various strains of bacteria. The structure of the oxazole ring contributes to its antimicrobial spectrum by interacting with bacterial cell membranes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological efficacy. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activity against different cancer cell lines. The modifications led to varying degrees of potency, with some derivatives exhibiting higher efficacy than the parent compound.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that altering substituents on the benzothiazole or oxazole rings could significantly impact biological activity. For instance, increasing lipophilicity through additional fluorination improved binding affinity to target proteins.

Comparative Analysis with Related Compounds

The following table compares N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | Benzothiazole with hydrazide group | Anticancer activity | Unique binding profile |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | Similar benzothiazole structure | Moderate antibacterial activity | Enhanced solubility |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | Contains oxazole ring | Antimicrobial and anticancer properties | Broad biological spectrum due to oxazole |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro in Benzothiazole Derivatives

A key structural analog is 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (), which replaces the 4,6-difluoro substituents with a single chlorine atom. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity, affecting membrane permeability. For example, fluorinated benzothiazoles are often more resistant to oxidative metabolism due to strong C-F bonds, a trait critical in drug design for prolonged half-lives .

Table 1: Substituent Impact on Key Properties

| Compound | Substituent(s) | Molecular Weight | LogP* (Predicted) | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | 4,6-difluoro | 313.28 | ~2.1 | High |

| 1-acetyl-N-(6-chloro-...-carboxamide | 6-chloro | 367.82 | ~2.8 | Moderate |

*LogP: Partition coefficient (lipophilicity).

Morpholine-Containing Derivatives: Solubility and Pharmacokinetics

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide () introduces a morpholinoethyl group to the amide nitrogen. Morpholine, a polar heterocycle, improves aqueous solubility and may enhance blood-brain barrier penetration. The hydrochloride salt variant (, C₁₉H₂₁ClF₂N₄O₃S) demonstrates how salt formation further optimizes solubility for pharmaceutical formulations .

Metabolic Pathways

The oxazole ring in the target compound is structurally analogous to 4,5-dihydroisoxazole derivatives (), which undergo hydrolysis as a primary metabolic pathway. However, the presence of fluorine atoms in the benzothiazole ring may redirect metabolism toward glucuronidation or sulfation, reducing reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.